molecular formula C11H18N2O B5870500 N'-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide

N'-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide

Cat. No.: B5870500
M. Wt: 194.27 g/mol
InChI Key: VBSDETQFZQELRN-BENRWUELSA-N
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Description

N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide is a chemical compound with the molecular formula C13H20N2O. It is known for its unique structure, which includes a cyclopropane ring and a hydrazide functional group. This compound is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

N-[(Z)-(3-methylcyclohexylidene)amino]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8-3-2-4-10(7-8)12-13-11(14)9-5-6-9/h8-9H,2-7H2,1H3,(H,13,14)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSDETQFZQELRN-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=NNC(=O)C2CC2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC/C(=N/NC(=O)C2CC2)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarboxylic acid hydrazide with 3-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-3-methyl-2-cyclohexen-1-ylidene]benzenesulfonohydrazide
  • N’-[(1Z)-3-methylcyclohexylidene]-1H-indole-3-carbohydrazide

Uniqueness

N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide is unique due to its cyclopropane ring, which imparts distinct chemical properties compared to similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.

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